Product packaging for Acrylophenone(Cat. No.:CAS No. 768-03-6)

Acrylophenone

Cat. No.: B1666309
CAS No.: 768-03-6
M. Wt: 132.16 g/mol
InChI Key: KUIZKZHDMPERHR-UHFFFAOYSA-N
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Description

Acrylophenone, also known as Phenyl vinyl ketone or 1-Phenylprop-2-en-1-one, is an organic compound with the molecular formula C9H8O and a molecular weight of 132.16 g/mol . It is an active-site directed, irreversible inhibitor of hydroxynitrile lyase, an FAD-dependent enzyme . In research, the deactivation of this enzyme by this compound is a subject of study, and the rate of this inhibitor-mediated process can be decreased by the presence of the enzyme's substrate and competitors, such as benzoate . This compound has a density of approximately 1.0 g/cm³ and a boiling point of 202.6°C at 760 mmHg . It is classified as harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment, including gloves and safety goggles, is required during handling, and it should be stored in closed vessels at temperatures under -20°C . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O B1666309 Acrylophenone CAS No. 768-03-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylprop-2-en-1-one
Source PubChem
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InChI

InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

KUIZKZHDMPERHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26742-84-7
Record name Poly(vinyl phenyl ketone)
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URL https://commonchemistry.cas.org/detail?cas_rn=26742-84-7
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DSSTOX Substance ID

DTXSID30227607
Record name 3-Oxo-3-phenylpropene
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

768-03-6
Record name 1-Phenyl-2-propen-1-one
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Record name 3-Oxo-3-phenylpropene
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Record name Acrylophenone
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Record name 3-Oxo-3-phenylpropene
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Record name 1-phenyl-2-propen-1-one
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Record name 1-PHENYLPROPENONE
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Synthetic Methodologies and Reaction Pathways of Acrylophenone

Classical Synthetic Routes

Mannich Reaction in Acrylophenone Synthesis

The Mannich reaction is a fundamental organic transformation used in the synthesis of β-amino carbonyl compounds, known as Mannich bases unacademy.comscribd.com. It involves the condensation of an enolizable carbonyl compound, a non-enolizable aldehyde (typically formaldehyde), and an amine or ammonia (B1221849) scribd.comadichemistry.com. The reaction proceeds via the formation of an iminium ion, which is then attacked by the enol form of the carbonyl compound adichemistry.com.

This compound can be synthesized through the Mannich reaction using acetophenone (B1666503), formaldehyde (B43269), and an amine hydrochloride as key reactants smolecule.comwikipedia.orgsmolecule.com. The initial product of this reaction is a β-amino ketone (Mannich base), specifically 2-(dimethylamino)-1-phenylethanone when using dimethylamine (B145610) hydrochloride unacademy.comadichemistry.com. This Mannich base can then be converted into a quaternary salt and subjected to heating (Hoffman elimination) to yield this compound, an α,β-unsaturated ketone unacademy.comadichemistry.com.

The Mannich reaction is often carried out in protic solvents like ethanol, methanol, water, or acetic acid to maintain a high concentration of the electrophilic iminium ion adichemistry.compsiberg.com. While asymmetrical ketones can yield regioisomeric Mannich bases, the product from the more substituted α-position is often dominant psiberg.com.

ReactantsAmine HydrochlorideSolventIntermediate (Mannich Base)Elimination MethodProduct
AcetophenoneAmine hydrochlorideProtic solvent (e.g., EtOH, MeOH, H₂O, AcOH)β-amino ketoneHoffman Elimination (heating quaternary salt)This compound
AcetophenoneDimethylaminium chlorideAlcohol2-(dimethylamino)-1-phenylethanone saltHeating quaternary saltThis compound adichemistry.com

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) and a strong Lewis acid catalyst alfa-chemistry.comsigmaaldrich.com. This reaction is a significant method for forming carbon-carbon bonds in aromatic compounds alfa-chemistry.com.

While direct Friedel-Crafts acylation of benzene (B151609) with acryloyl chloride in the presence of a Lewis acid like aluminum chloride at low temperatures is mentioned as a synthesis method for this compound smolecule.com, the application of Friedel-Crafts acylation specifically for this compound synthesis often involves the synthesis of intermediates that are subsequently transformed into this compound. For instance, Friedel-Crafts acylation can be used to synthesize acetophenone derivatives, which are then utilized in other reactions like the Mannich reaction or condensation reactions to form this compound or its derivatives alfa-chemistry.com.

Friedel-Crafts acylation typically requires a stoichiometric amount of the Lewis acid catalyst because both the substrate and the product can form complexes with the catalyst organic-chemistry.org. Highly deactivated or electron-poor aromatic compounds may not react effectively sigmaaldrich.com.

Condensation Reactions, including Claisen-Schmidt Condensation

Condensation reactions are widely used in organic synthesis to form larger molecules from smaller ones, often with the removal of a small molecule like water. The Claisen-Schmidt condensation is a specific type of aldol (B89426) condensation that involves the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen wisdomlib.orgwikipedia.org. This reaction is particularly useful for synthesizing chalcones, which are α,β-unsaturated ketones wisdomlib.orgrsc.orgunair.ac.id.

This compound, being an α,β-unsaturated ketone, can be synthesized or its derivatives prepared through condensation reactions, including variations of the Claisen-Schmidt condensation smolecule.comontosight.ai. The conventional Claisen-Schmidt condensation for synthesizing chalcones (related to this compound structure) typically involves the reaction of an aromatic aldehyde with an aromatic ketone (like acetophenone) in the presence of a base catalyst such as sodium hydroxide (B78521) or potassium carbonate wisdomlib.orgresearchgate.nettaylorandfrancis.com.

The mechanism involves the formation of an enolate ion from the ketone, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol product yields the α,β-unsaturated ketone acs.org. While classical methods using alkali solutions are common, they can sometimes lead to complex mixtures and require extensive purification unair.ac.idtaylorandfrancis.com.

ReactantsCatalystConditionsProduct (General)Example (Chalcone Synthesis)
Carbonyl with α-HAcid or BaseVariousCondensation product
Acetophenone unair.ac.idacs.orgBase (e.g., NaOH) unair.ac.idacs.orgRoom temperature or heated unair.ac.idacs.orgα,β-unsaturated ketone acs.orgChalcone (B49325) (from acetophenone and benzaldehyde) unair.ac.idacs.org

Advanced Synthetic Methodologies

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reactions, often leading to shorter reaction times, higher yields, and sometimes improved selectivity compared to conventional heating methods rsc.orgrsc.orgscholarsresearchlibrary.com. The rapid and efficient heating provided by microwave irradiation can significantly enhance reaction rates.

Microwave irradiation has been applied to condensation reactions, including the Claisen-Schmidt condensation, for the synthesis of chalcones and related α,β-unsaturated ketones, which include this compound derivatives scholarsresearchlibrary.commdpi.com. Studies have shown that microwave irradiation can reduce reaction times from hours to minutes while maintaining or improving yields scholarsresearchlibrary.com. For instance, microwave-assisted condensation reactions of acetophenone derivatives with aldehydes have been reported mdpi.com.

The advantages of microwave-assisted synthesis in this context include reduced reaction time, potentially higher yields, and the possibility of solvent-free conditions or the use of environmentally friendly solvents scholarsresearchlibrary.commdpi.com.

MethodHeating MethodReaction TimeYieldsNotes
Conventional CondensationThermal HeatingHoursVariableCan lead to by-products unair.ac.idtaylorandfrancis.com
Microwave-AssistedMicrowaveMinutesImproved/High scholarsresearchlibrary.comFaster, potentially cleaner scholarsresearchlibrary.commdpi.com

Catalytic Approaches in this compound Synthesis

Catalytic methods play a crucial role in modern organic synthesis by enabling reactions to proceed more efficiently, selectively, and under milder conditions. Various catalysts have been explored for the synthesis of this compound and its derivatives, particularly in the context of Mannich and condensation reactions.

In Mannich reactions leading to β-amino ketones (precursors to α,β-unsaturated ketones like this compound), various catalysts, including nano catalysts and Lewis acids, have been investigated rsc.org. For example, Fe₃O₄@PEG-SO₃H nanocatalysts have been used in three-component Mannich reactions involving acetophenone rsc.org. Silica-functionalized copper(0) nanoparticles have also been reported as efficient catalysts for Mannich reactions of acetophenones rsc.org.

For Claisen-Schmidt condensation reactions used to synthesize chalcones, various catalysts have been employed beyond traditional strong acids and bases. These include organometallic catalysts, solid catalysts like modified zeolites, and even environmentally friendly options under solvent-free or green solvent conditions rsc.orgunair.ac.idtaylorandfrancis.comrsc.org. Protonated aluminate mesoporous silica (B1680970) nanomaterials have been shown to catalyze the synthesis of chalcones under solvent-free conditions with high yield and selectivity rsc.org. The use of catalysts can help to improve reaction efficiency, reduce unwanted side products, and facilitate greener synthetic routes rsc.org.

Catalytic approaches are also being explored in more advanced transformations, such as transition metal-catalyzed C-H activation reactions that could potentially be applied to the synthesis of complex this compound intermediates researchgate.netresearchgate.net.

Cobalt-Catalyzed C-H Activation for this compound Derivatives

Cobalt-catalyzed C-H activation has emerged as an efficient and selective strategy for synthesizing organic molecules without requiring pre-functionalization researchgate.net. This methodology has found application in the synthesis and functionalization of heterocycles researchgate.net. A facile synthesis of indole (B1671886) C(4)-acrylophenone has been reported utilizing a C-H bond activation strategy catalyzed by cobalt(III) acs.orgnih.gov. This process involves an unsymmetrical alkyne, such as phenylethynyl ether, reacting with indole acs.org. The alkyne undergoes oxidation in the presence of in situ generated water, with trifluoroethanol serving as the water source acs.orgnih.gov. A pivaloyl directing group is employed to effectively chelate and generate a cobaltacycle intermediate, which has been detected through high-resolution mass spectrometry acs.orgnih.gov. The methodology offers features such as the use of an earth-abundant cobalt catalyst, regioselective C(4)-H functionalization of indole enabled by weak chelation, and one-step access to indole this compound acs.org.

Copper-Catalyzed Methods in Heterocycle Synthesis with this compound Intermediates

Copper catalysis plays a significant role in the synthesis of heterocycles, which are important in pharmaceuticals, material chemistry, and natural product synthesis researchgate.netrsc.org. Copper-catalyzed multicomponent reactions are considered a convenient route to complex heterocyclic motifs rsc.org. While the search results did not directly detail the use of this compound itself as an intermediate in copper-catalyzed heterocycle synthesis, they highlight the broader application of copper catalysis in forming heterocycles through various mechanisms, including C-N and C-O bond formation, and cascade cyclization reactions researchgate.netrsc.orgnih.gov. Some methods utilize synthetic equivalents of acrylophenones, such as β-chloropropiophenones, in palladium-catalyzed cascade reactions for the synthesis of 2-arylquinolines researchgate.net. Copper-catalyzed hydroarylation of electron-deficient alkynes has also been developed for the regio- and stereoselective synthesis of trisubstituted alkenes with functional groups, which can be applied to the synthesis of heterocyclic motifs like butenolides, pentenolides, coumarins, indoles, and 2-quinolones orgsyn.org.

Palladium and Platinum Catalysis in Chelate Complex Formation

Palladium and platinum complexes are known to form chelate complexes with various ligands capes.gov.br. Chelation involves the formation of a stable ring structure by a polydentate ligand bonded to a metal center ebsco.comwikipedia.org. While the search results did not specifically describe palladium or platinum catalysis involving this compound in chelate complex formation, they illustrate the ability of palladium and platinum to form chelate complexes with phosphonated triarylphosphines capes.gov.br. For instance, platinum(II) and palladium(II) complexes have been synthesized with ligands like o-, m-, and p-Ph₂PC₆H₄PO(OEt)₂ capes.gov.br. These complexes can exhibit different geometries (cis or trans) depending on the ligand and metal capes.gov.br. The formation of chelate rings can influence the stability and reactivity of the metal complexes ebsco.comwikipedia.org.

Alkylation Reactions in this compound Chemistry

Alkylation is a chemical process where an alkyl group is attached to a molecule through addition or substitution mt.com. In the context of this compound chemistry, alkylation reactions can occur. This compound can undergo side-chain alkylation when treated with formaldehyde in the presence of basic catalysts smolecule.com. The Mannich reaction, a method for synthesizing this compound, involves the aminoalkylation of an enolizable carbonyl compound (like acetophenone) with formaldehyde and an amine smolecule.comwikipedia.orgadichemistry.com. This reaction forms a β-aminocarbonyl compound (Mannich base), which can then be converted to the α,β-unsaturated this compound adichemistry.com. Side-chain alkylation of acetophenone with formaldehyde over basic zeolites has also been reported as a method for synthesizing this compound researchgate.net.

Stereoselective Synthesis of this compound Isomers

Stereoselective synthesis aims to produce a compound with a specific stereochemical configuration wikipedia.org. For this compound, this involves controlling the stereochemistry of chiral centers (if present in derivatives) and the E/Z configuration of the carbon-carbon double bond.

Enantioselective Synthesis of Chiral this compound Derivatives

Control of (E)/(Z) Stereochemistry in this compound Double Bonds

This compound contains a carbon-carbon double bond, which can exhibit E/Z isomerism if the substituents on each carbon of the double bond are different studymind.co.ukwikipedia.org. The E/Z notation is the IUPAC preferred method for describing the stereochemistry of double bonds and is based on the Cahn-Ingold-Prelog priority rules wikipedia.orgpressbooks.pub. The E configuration corresponds to the higher-priority groups being on opposite sides of the double bond (trans), while the Z configuration indicates the higher-priority groups are on the same side (cis) studymind.co.ukwikipedia.orgpressbooks.pub. Controlling the E/Z stereochemistry during the synthesis of this compound or its derivatives is important as different isomers can have different physical and chemical properties studymind.co.uk. While the search results did not provide specific methods for controlling the E/Z stereochemistry during the synthesis of this compound itself, they explain the principles of E/Z isomerism and its importance in organic chemistry studymind.co.ukwikipedia.orgpressbooks.pub. Achieving control over double bond stereochemistry in synthetic reactions typically involves careful selection of reaction conditions, catalysts, and reagents to favor the formation of one isomer over the other.

Organic Reaction Mechanisms Involving Acrylophenone

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl group in acrylophenone is susceptible to nucleophilic attack. This reaction typically involves a nucleophile attacking the electrophilic carbon atom of the C=O double bond. libretexts.orgmasterorganicchemistry.com This attack leads to the rehybridization of the carbonyl carbon from sp² to sp³, forming a tetrahedral alkoxide intermediate. libretexts.orgchemistryguru.com.sg Subsequent protonation of the alkoxide by an acid yields an alcohol. libretexts.orgchemistryguru.com.sg

Unlike nucleophilic substitution reactions, aldehydes and ketones lack a leaving group, so the pi electrons of the carbonyl bond are pushed onto the electronegative oxygen atom. libretexts.org Neutral nucleophiles can also participate in nucleophilic addition to carbonyls, with a slightly different mechanism that can result in the removal of the carbonyl oxygen as water and the formation of a C=Nu bond. libretexts.org The stereochemistry of nucleophilic addition to a carbonyl can lead to the creation of a chiral center if the groups adjacent to the carbonyl are not equivalent, potentially yielding a racemic mixture of enantiomers depending on the attack trajectory. libretexts.org

Examples of nucleophiles that undergo addition with aldehydes and ketones include organolithium and Grignard reagents, as well as hydride ions from reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). ksu.edu.sayoutube.com For instance, the nucleophilic addition of a hydride anion to a ketone produces a secondary alcohol. ksu.edu.sayoutube.com

Michael Addition Reactions

This compound acts as a Michael acceptor due to its α,β-unsaturated ketone structure. smolecule.com The Michael addition, a type of conjugate addition (1,4-addition), involves the nucleophilic addition of a Michael donor (typically an enolate or other nucleophile) to the β-carbon of an α,β-unsaturated carbonyl compound like this compound. wikipedia.orgbyjus.comresearchgate.net This reaction is crucial for forming carbon-carbon bonds under mild conditions. wikipedia.orgbyjus.com

The general mechanism of the Michael addition involves three key steps:

Deprotonation of the Michael donor by a base to form a stabilized carbanion or enolate. wikipedia.orgbyjus.comresearchgate.netmasterorganicchemistry.com

Conjugate addition of the nucleophile (enolate) to the β-carbon of the Michael acceptor (this compound), forming a new carbon-carbon bond and a new enolate intermediate. wikipedia.orgresearchgate.netmasterorganicchemistry.com

Protonation of the resulting enolate intermediate to yield the neutral Michael adduct. wikipedia.orgmasterorganicchemistry.com

The driving force for the Michael reaction is the formation of a stable carbon-carbon single bond and the breaking of a carbon-carbon pi bond. masterorganicchemistry.com The reaction is dominated by orbital considerations. wikipedia.org Various nucleophiles, including enolates, organocuprates, thiols, amines, and enamines, can undergo conjugate addition with α,β-unsaturated carbonyls. masterorganicchemistry.com

Research findings highlight the application of Michael addition in the synthesis of various organic compounds. For example, studies have investigated base-catalyzed reactions involving this compound derivatives where Michael addition is a probable mechanism step. ias.ac.in The Michael addition reaction plays a significant role in polymer synthesis and has applications in emerging technologies such as biomedicine and materials science. researchgate.net

Cycloaddition Reactions

Cycloaddition reactions involve the formation of cyclic products from the combination of two or more unsaturated molecules. These reactions are characterized by a concerted reorganization of electrons through a cyclic transition state. libretexts.orglibretexts.orgudel.edu this compound, with its conjugated pi system, can participate in various cycloaddition reactions.

1,4-Cycloaddition Reactions

The Diels-Alder reaction is a prominent example of a [4+2] cycloaddition, where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. libretexts.orglibretexts.orgpressbooks.publibretexts.org this compound can function as a dienophile in such reactions. The mechanism is concerted, with bond breaking and formation occurring simultaneously through a cyclic transition state. libretexts.orgpressbooks.pub The stereochemistry of the reactants is maintained in the product. libretexts.org

Studies have shown that substituted this compound derivatives, such as 3-(2-furyl)this compound (B1310787), readily undergo 1,4-cycloaddition reactions with suitable dienophiles, leading to the formation of bicyclic adducts. smolecule.com For instance, 3-(2-furyl)this compound reacts with tetrachloro-o-benzoquinone via a 1,4-cycloaddition pathway. smolecule.com

Electrocyclic Reactions of Protonated Chalcones

Chalcones, which are a type of α,β-unsaturated ketone and structurally related to this compound, can undergo electrocyclic reactions, particularly in their protonated form. Electrocyclic reactions are pericyclic reactions involving the formation or breaking of a sigma bond between the termini of a conjugated pi system, resulting in the formation of a ring. udel.edu

Research on the ring closure of 2'-hydroxychalcones, a specific type of chalcone (B49325), has provided insights into the potential electrocyclic pathways of protonated chalcones. While ring closure via a 6-endo-trig Michael addition is disfavored, the reaction can proceed through pathways involving the carbonyl-protonated form or direct protonation on the double bond. cdnsciencepub.com These pathways allow for an allowed 6-exo-trig mode of ring closure. cdnsciencepub.com Isotope effect studies on related systems indicate that proton transfer can be involved in the rate-limiting step. cdnsciencepub.com

Oxidation and Reduction Pathways of this compound

This compound can undergo both oxidation and reduction reactions due to the presence of the carbonyl group and the carbon-carbon double bond.

Reduction of the carbonyl group typically yields alcohols. Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can be used for this purpose. Selective hydrogenation of the carbon-carbon double bond in this compound derivatives is also possible using catalytic hydrogenation methods. smolecule.com For example, the double bond in 3-(2-furyl)this compound can be selectively hydrogenated to yield 3-(2-furyl)-1-phenylpropan-1-one. smolecule.com

Oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate (B83412) or chromium trioxide. In some cases, oxidative cleavage of carbon-carbon bonds can occur, particularly with strong oxidizing agents like ozone or potassium permanganate, leading to the formation of carbonyl compounds or carboxylic acids. masterorganicchemistry.com While not directly focused on this compound itself, studies on the mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine have shown the formation of this compound through a process believed to arise from an adduct, followed by a retro-Michael reaction. nih.gov This highlights a pathway where this compound can be a product of biological oxidation and cleavage processes.

C-O Bond Cleavage Reactions in this compound Formation

While this compound itself contains a C=O double bond, the formation of this compound and its derivatives can involve reactions where C-O bonds are cleaved in the starting materials. For instance, the synthesis of this compound can be achieved through various methods, including the Friedel-Crafts acylation of benzene (B151609) derivatives with acyl chlorides, which involves the cleavage of a C-Cl bond and formation of a C-C bond, and subsequent reactions that establish the α,β-unsaturated ketone structure. Another synthetic route involves the condensation of benzaldehyde (B42025) with acetophenone (B1666503), a Claisen-Schmidt condensation, followed by dehydration, which involves the elimination of water (cleavage of C-O and C-H bonds).

More broadly, research into C-O bond cleavage reactions is an active area in organic chemistry, particularly in the context of transforming biomass components like lignin, which contain various C-O linkages. mdpi.com While these studies may not directly focus on this compound formation, they illustrate the chemical strategies and mechanisms involved in cleaving robust C-O bonds using catalysts and specific reaction conditions. mdpi.comresearchgate.net For example, transition metal catalysts, such as iridium and cobalt pincer complexes, have been investigated for their ability to cleave β-O-4 linkages, a common motif in lignin, through mechanisms involving oxidative addition and subsequent C-O bond scission. mdpi.com The synthesis of indole (B1671886) C(4)-acrylophenone derivatives has been reported via cobalt-catalyzed reactions involving the cleavage of C-O bonds in propargylic ethers, demonstrating a specific instance where C-O bond cleavage is integral to the formation of an this compound structure. researchgate.net

Photochemical Transformations of this compound Derivatives

Photochemical transformations of this compound derivatives involve a variety of reactions initiated by the absorption of light. These reactions can lead to isomerization, cycloaddition, and rearrangement products, with the specific outcome often depending on the structure of the this compound derivative and the reaction conditions.

One well-studied photochemical process in compounds related to acrylophenones, specifically chalcones (benzylideneacetophenones), is E/Z photoisomerization around the carbon-carbon double bond. Chalcones are known photo-isomerizable and photo-dimerizable chromophores. photos.or.kr Photo-irradiation can induce the transformation of the E-isomer to the Z-isomer. researchgate.net Studies on chalcone derivatives with ether groups have shown that photo-irradiation with 365 nm light can decrease the characteristic absorption peak at 340 nm, indicative of photochemical transformation. photos.or.kr However, irradiation at 254 nm can lead to more complex absorption profiles due to competing processes. photos.or.kr The photoisomerization mechanism of chalcones can involve triplet state intermediates. acs.orgnih.gov

Another significant photochemical pathway for this compound derivatives is photocycloaddition. For example, 2H-azirines, which can be generated photochemically, can undergo formal (3+2)-cycloaddition reactions with enones, including acrylophenones, under visible light irradiation to synthesize Δ1-pyrrolines. acs.org This reaction highlights the utility of this compound derivatives as substrates in photoinduced cycloaddition cascades.

Photochemical rearrangements are also observed for certain this compound derivatives. The photochemistry of 3-azido-acrylophenones, for instance, has been investigated. UV irradiation of (Z)-3-Azido-3-methoxycarbonyl-2-chloro-acrylophenone (MACBP) in a matrix isolation study yielded a 2H-azirine as a primary photoproduct, which subsequently photoisomerized to a substituted oxazole. researchgate.netconicet.gov.ar A competitive process involving a Curtius-type concerted rearrangement also led to the formation of a ketenimine from the starting azido-acrylophenone. researchgate.netconicet.gov.ar This indicates that the photochemical fate of azido-acrylophenones can involve complex mechanistic pathways, including the formation and subsequent reactions of highly reactive intermediates like azirines and ketenimines.

Research findings indicate that the nature and position of substituents on the this compound core can significantly influence the photochemical behavior and the distribution of photoproducts. For example, the presence of electron-donating groups can affect the extent of photoisomerization. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often employed to understand the potential energy surfaces and rationalize the observed photochemical mechanisms and product formation. acs.orgnih.govresearchgate.netconicet.gov.ar

While detailed quantitative data tables specifically focused on the quantum yields or product distributions for a wide range of this compound derivatives under various photochemical conditions are extensive within the primary literature, a representative example of photochemical transformation involves the photoisomerization of chalcone derivatives. The UV-visible spectra changes upon irradiation provide insight into the process.

Compound TypeIrradiation WavelengthObserved Change in UV-Vis SpectraInterpretationSource
Chalcone derivatives with ether groups365 nmDecrease in absorbance at 340 nmPhotochemical transformation (e.g., isomerization) photos.or.kr
Chalcone derivatives254 nmComplicated absorption profileCompeting photochemical processes photos.or.kr
(Z)-3-Azido-3-methoxycarbonyl-2-chloro-acrylophenone (MACBP)235 nm (matrix isolation)Formation of 2H-azirine and keteniminePhotochemical rearrangement and elimination researchgate.netconicet.gov.ar

Polymerization Science of Acrylophenone

Polymerization Mechanisms

Acrylophenone is versatile in its ability to undergo polymerization via both radical and anionic pathways, a consequence of the electron-withdrawing nature of the phenyl ketone moiety which can stabilize both a radical and an anion on the adjacent carbon atom. smolecule.com

Radical polymerization of this compound can be accomplished through both conventional and controlled methods. In conventional free-radical polymerization, common thermal initiators such as azobisisobutyronitrile (AIBN) can be used to produce poly(this compound). nih.gov However, traditional radical methods often result in polymers with broad molecular weight distributions and limited architectural control. nih.gov

To achieve better control over the polymerization process, reversible deactivation radical polymerization (RDRP) techniques have been successfully applied. nih.gov Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has proven particularly effective for vinyl ketones. nih.govnih.gov Recent advancements have utilized photo-induced electron transfer (PET) RAFT polymerization with an organic photoredox catalyst like Eosin Y under visible light to synthesize well-defined poly(this compound). rsc.org

A notable characteristic of this compound is its ability to act as its own photoinitiator. nih.gov Under visible blue light (e.g., 440 nm), the this compound monomer can self-initiate polymerization, proposed to occur through a Norrish Type I cleavage mechanism to generate radicals. nih.govrsc.org This self-initiation allows for the synthesis of well-defined polymers without the need for an external radical initiator. nih.gov

Polymerization MethodInitiator / CatalystConditionsOutcome
Conventional Radical AIBNThermal (e.g., 80 °C)Poly(this compound) with broad molecular weight distribution. nih.gov
PET-RAFT Eosin Y / Visible LightRoom TemperatureControlled polymerization, high chain-end fidelity, access to block copolymers. rsc.org
Self-Initiated RAFT This compound (monomer)Visible Blue Light (440 nm)Well-defined polymers, avoids external initiator. nih.govrsc.org

The electron-withdrawing carbonyl group in this compound stabilizes the formation of a carbanion on the β-carbon, making it a suitable monomer for anionic polymerization. smolecule.comuni-bayreuth.de This method typically involves strong nucleophilic initiators and requires stringent reaction conditions to prevent premature termination. nist.gov

Powerful nucleophiles such as organolithium compounds, including n-butyllithium, are effective for initiating the polymerization of this compound. smolecule.comwikipedia.org The polymerization is generally carried out in polar aprotic solvents, like tetrahydrofuran (B95107) (THF), which solvate the cation and promote a rapid polymerization rate. uni-bayreuth.dewikipedia.org Anionic polymerization can often proceed in a "living" manner, where termination and chain-transfer reactions are absent. wikipedia.org This living nature allows for the synthesis of polymers with narrow molecular weight distributions and enables the production of well-defined block copolymers. ethernet.edu.et The process involves the initiation by the nucleophile adding to the monomer's double bond, followed by the rapid propagation of the resulting anionic chain end. ethernet.edu.et

Copolymerization Strategies with this compound

This compound can be copolymerized with other vinyl monomers to tailor the properties of the resulting polymer. wikipedia.org These strategies are employed to modify characteristics such as glass transition temperature, mechanical strength, and solubility.

A significant example is the synthesis of block copolymers for applications as thermoplastic elastomers. Poly(this compound-\textit{b}-butyl acrylate-\textit{b}-acrylophenone) triblock copolymers have been synthesized. acs.org In this architecture, the poly(this compound) segments constitute the hard, glassy domains due to their high glass transition temperature, while the poly(butyl acrylate) segment forms the soft, rubbery midblock. This microphase separation results in a material that exhibits elastomeric properties at room temperature but can be processed as a thermoplastic at elevated temperatures. acs.org The synthesis of such block copolymers can be achieved using controlled polymerization techniques, such as RAFT, where the living nature of the polymerization allows for the sequential addition of different monomers. acs.org

This compound can also be copolymerized with other common monomers like styrene (B11656) or methyl methacrylate (B99206). mcpolymers.comresearchgate.net The reactivity ratios of the comonomers dictate the final composition and sequence distribution in the copolymer chain. Given its structure, this compound can be incorporated into polymer chains to introduce photosensitivity, allowing the final material to be photodegradable or photocrosslinkable.

Structure-Property Relationships in this compound-Based Polymers

The chemical structure of the poly(this compound) repeating unit, specifically the bulky, polar phenyl ketone side group, governs the physical and chemical properties of the resulting polymers.

Thermal and Mechanical Properties: The rigid phenyl ketone side groups restrict the rotational freedom of the polymer backbone. This leads to a relatively high glass transition temperature (Tg). The Tg of poly(this compound) homopolymer is reported to be around 118 °C. researchgate.net In copolymers, the poly(this compound) blocks serve as the hard segments, imparting mechanical strength and determining the upper service temperature of materials like thermoplastic elastomers. acs.org For instance, in poly(this compound-\textit{b}-butyl acrylate-\textit{b}-acrylophenone) copolymers, the high Tg of the poly(this compound) domains provides physical crosslinks that give the material its strength. acs.org

Photochemical Properties: The most distinct property of poly(this compound) is its photosensitivity. The acetophenone-like subgroup in each repeating unit makes the polymer highly susceptible to photodegradation upon exposure to ultraviolet (UV) radiation (e.g., 310 nm). nih.govrsc.org The degradation primarily occurs through a Norrish Type II reaction, which leads to main-chain scission and a significant decrease in molecular weight. rsc.orgresearchgate.net This property makes poly(this compound) a candidate for applications in photoresists or as a photodegradable plastic. While the polymer chains are synthesized using visible light, they can be degraded by switching to UV light, offering a degree of control over the material's lifecycle. nih.gov

Polymer SystemKey Structural FeatureResulting Property
Poly(this compound) Homopolymer Bulky phenyl ketone side groupHigh Glass Transition Temperature (approx. 118 °C). researchgate.net
Poly(this compound) Homopolymer Phenyl ketone chromophoreSusceptibility to photodegradation under UV light via main-chain scission. nih.govrsc.org
Poly(this compound-\textit{b}-butyl acrylate-\textit{b}-acrylophenone) Hard poly(this compound) end blocks, soft poly(butyl acrylate) midblockThermoplastic elastomer behavior; combines mechanical strength with elasticity. acs.org

Spectroscopic Characterization and Computational Studies of Acrylophenone

Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable tools for confirming the structure and purity of acrylophenone compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

While less common for the parent this compound, ¹⁹F NMR spectroscopy is valuable for characterizing fluorinated this compound derivatives. This technique is highly sensitive to the fluorine nucleus and its local electronic environment, providing specific information about the position and nature of fluorine substituents. ucsb.eduresearchgate.net ¹⁹F NMR has been used to confirm and quantify fluorinated compounds in related studies. acs.orgacs.orgrsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in this compound, particularly the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations of the α,β-unsaturated ketone moiety. Strong absorption bands in the IR spectrum are indicative of these functional groups. cdnsciencepub.comorientjchem.org For example, the phenone and enamino-ketone functions in this compound adducts show strong absorption bands in the infrared spectrum. cdnsciencepub.com IR spectra of this compound and its derivatives are available in databases, showing characteristic peaks in the fingerprint region and for key functional groups. nih.govnist.govnist.govnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry, including High-Resolution Mass Spectrometry (HRMS), is crucial for determining the molecular weight and elemental composition of this compound and its derivatives. tandfonline.comtandfonline.comsenescence.infocdutcm.edu.cn HRMS can accurately determine the molecular formula and distinguish between compounds with very similar nominal masses, providing a critical confirmation of synthesized products. tandfonline.comtandfonline.comacs.orgacs.org Mass spectral data for this compound are available and show characteristic ions corresponding to the molecular ion and fragmentation patterns. nih.gov

UV-Vis Spectroscopy in Photochemical Studies

UV-Vis spectroscopy is employed to study the electronic transitions in this compound, particularly the π-π* and n-π* transitions associated with the conjugated system of the α,β-unsaturated ketone. This technique is especially useful in photochemical studies to investigate the absorption properties and behavior of this compound under UV or visible light irradiation. researchgate.netconicet.gov.ar UV-Vis spectra can show maxima that are in agreement with the chromophores present in this compound structures. cdnsciencepub.com UV-Vis spectroscopy, often combined with matrix isolation techniques, has been used to characterize the photochemistry of azido-acrylophenones and probe reaction mechanisms. researchgate.netconicet.gov.ar

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in understanding the electronic structure, reactivity, and spectroscopic properties of this compound.

Density Functional Theory (DFT) Calculations

DFT calculations are widely used to complement experimental spectroscopic data and predict various molecular properties of this compound and its derivatives. researchgate.netconicet.gov.ar These calculations can provide insights into conformational preferences, vibrational frequencies, and electronic transitions. researchgate.netconicet.gov.ar DFT is also used to calculate frontier molecular orbitals (HOMO/LUMO), which are helpful in predicting the electrophilic and nucleophilic sites of the molecule and understanding its reactivity, such as susceptibility to Michael attack. DFT calculations have been used in conjunction with matrix isolation IR spectroscopy to study the structure and photochemical behavior of azido-acrylophenones. researchgate.netconicet.gov.arconicet.gov.ar They can also be used to model excited-state behavior and predict regioselectivity in photochemical reactions, comparing results with experimental UV-Vis spectra. DFT calculations have also been performed to investigate the polymerization behavior of this compound derivatives. molaid.com

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are valuable tools for investigating the electronic properties of organic compounds like this compound (1-phenylprop-2-en-1-one). These computational methods provide insights into molecular structure, reactivity, and various electronic descriptors that are challenging to obtain solely through experimental techniques. sciforum.netsciforum.netnih.gov For alpha,beta-unsaturated ketones, such as this compound and its derivatives, understanding the electronic structure is crucial as it dictates their characteristic reactivity, particularly the susceptibility of the beta-carbon to nucleophilic attack (Michael addition) and the nature of electronic transitions responsible for their spectroscopic signatures. researchgate.netnih.gov

Key electronic properties commonly investigated using quantum chemical calculations include the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). sciforum.netsciforum.netnih.govnih.gov The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. sciforum.netsciforum.net The HOMO represents the electron-donating ability, while the LUMO represents the electron-accepting ability of the molecule. nih.gov

Other significant electronic descriptors derived from quantum chemical calculations include the chemical potential (μ), chemical hardness (η), chemical softness (σ), and the electrophilicity index (ω). sciforum.netnih.govajol.info The chemical potential indicates the tendency of electrons to escape from the molecule, while chemical hardness and softness measure resistance to charge transfer. nih.gov The electrophilicity index quantifies the propensity of a molecule to accept electrons, serving as a measure of its electrophilic power. nih.govajol.info For alpha,beta-unsaturated carbonyl compounds, the electrophilicity of the beta-carbon and the carbonyl carbon are of particular interest due to their role in reactions. researchgate.net

While specific detailed quantum chemical data focused solely on the electronic properties of unsubstituted this compound (1-phenylprop-2-en-1-one) were not extensively detailed in the provided search results, the methodology and types of properties investigated in studies of related alpha,beta-unsaturated ketones are directly applicable. sciforum.netsciforum.netnih.govajol.info These studies often utilize basis sets like 6-311+G** or 6-311++G(d,p) and functionals such as B3LYP for geometry optimization and electronic property calculations. sciforum.netsciforum.netconicet.gov.arresearchgate.net

The electronic properties calculated through quantum chemistry are invaluable for correlating structure with reactivity and spectroscopic behavior. For example, the positions and intensities of UV-Visible absorption bands are related to electronic transitions (e.g., π→π* and n→π*) which can be predicted and analyzed through computational methods like Time-Dependent DFT (TD-DFT). ajol.infonih.gov

Based on the types of data presented for related compounds, a conceptual data table for this compound's electronic properties from quantum chemical calculations might include:

Electronic PropertyDescriptionTypical Unit (from literature on related compounds)Illustrative Data Type (Conceptual for this compound)
EHOMOEnergy of the Highest Occupied Molecular OrbitaleVNegative value (e.g., -6.XX)
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitaleVNegative value (e.g., -2.XX)
Energy Gap (ELUMO - EHOMO)Difference between LUMO and HOMO energieseVPositive value (e.g., 4.XX)
Chemical Potential (μ)Tendency of electrons to escapeeVNegative value (e.g., -4.XX)
Chemical Hardness (η)Resistance to charge transfereVPositive value (e.g., 2.XX)
Chemical Softness (σ)Inverse of hardnesseV⁻¹Positive value (e.XX)
Electrophilicity Index (ω)Propensity to accept electronseVPositive value (e.g., 4.XX)
Dipole MomentMeasure of molecular polarityDebyePositive value (e.g., X.XX)
Partial Atomic ChargesCharge distribution on individual atomselementary charge (e)Values for C, H, O atoms

Note: The "Illustrative Data Type" column provides conceptual examples based on findings for similar alpha,beta-unsaturated ketones and should not be taken as precise calculated values for unsubstituted this compound without a dedicated computational study. sciforum.netsciforum.netnih.govajol.info

The application of quantum chemical calculations to this compound and its derivatives allows for a deeper understanding of their intrinsic electronic characteristics, complementing experimental spectroscopic data and aiding in the prediction of their behavior in various chemical environments and reactions. sciforum.netsciforum.netresearchgate.netnih.govajol.info

Medicinal Chemistry and Biological Activity Research of Acrylophenone

Anticancer and Cytotoxic Activities of Acrylophenone Derivatives

This compound and its derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities. Their core structure, characterized by an α,β-unsaturated ketone system, serves as a versatile scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Researchers have synthesized and evaluated numerous this compound analogs, revealing potent cytotoxic effects against various cancer cell lines. The electronic and steric properties of substituents on the aromatic rings play a crucial role in modulating their anticancer activity, leading to the identification of compounds with substantial efficacy and selectivity.

Cytotoxicity against Cancer Cell Lines (e.g., HeLa, MCF-7, A549)

Derivatives of the this compound scaffold, particularly chalcones (1,3-diaryl-2-propen-1-one), have been extensively evaluated for their cytotoxic potential against a panel of human cancer cell lines. These studies consistently demonstrate that this compound derivatives can inhibit the proliferation of cancer cells, with varying degrees of potency. The cytotoxic effects are often cell line-dependent, highlighting the diverse mechanisms through which these compounds exert their anticancer activity.

Notably, significant inhibitory effects have been observed against cervical cancer (HeLa), breast adenocarcinoma (MCF-7), and lung carcinoma (A549) cell lines. For instance, certain amino chalcone (B49325) derivatives have shown moderate to potent cytotoxic activity against HeLa cells. One study identified ((E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one)) as the most active compound among a series of eleven amino chalcone derivatives, with an IC50 value of 22.75 ± 19.13 μg/mL against the HeLa cell line. researchgate.net

In studies involving MCF-7 breast cancer cells, specific chalcone derivatives have exhibited significant growth inhibition. For example, chalcones featuring a prenyl group on one aromatic ring and methoxy (B1213986) or hydroxyl groups on the other have shown potent cytotoxicity, with IC50 values as low as 3.30 ± 0.92 µM. nih.gov Similarly, various novel 1,3-diphenylprop-2-en-1-one chalcones have been tested against A549 lung cancer cells, demonstrating a range of cytotoxic responses. mdpi.com The cytotoxic profiles of these compounds underscore the therapeutic potential of the this compound scaffold in combating different types of cancer.

Below is an interactive data table summarizing the cytotoxic activity of selected this compound-related derivatives against various cancer cell lines.

Mechanisms of Cytotoxic Action

The cytotoxic effects of this compound derivatives are attributed to their ability to interact with multiple cellular targets, leading to the disruption of critical pathways involved in cancer cell proliferation and survival. The electrophilic nature of the α,β-unsaturated ketone moiety is a key feature that underpins several of their mechanisms of action.

The α,β-unsaturated ketone core of this compound is a Michael acceptor, making it susceptible to nucleophilic attack by cellular thiols, such as the cysteine residues in proteins and glutathione. researchgate.net This covalent modification of proteins can lead to the inactivation of key enzymes and transcription factors that are essential for cancer cell survival. Thiol alkylation is a well-established mechanism for the cytotoxicity of various anticancer agents. nih.gov For some α-haloacrolyl-containing compounds, it has been proposed that the initial addition of a thiol is followed by an intramolecular displacement of the halide to form a DNA-alkylating episulfonium ion intermediate. nih.gov This reactivity with crucial cellular nucleophiles disrupts cellular redox balance and can trigger apoptotic cell death.

Recent research has highlighted the role of α,β-unsaturated carbonyl compounds as mitochondrial toxins. These compounds can target mitochondria, leading to the disruption of the electron transport chain and the inhibition of mitochondrial respiration. This interference with cellular energy production can induce apoptosis through the mitochondrial pathway. Studies on O-prenylchalcones, which share the this compound backbone, have demonstrated that these derivatives can induce mitochondrial dysfunction, leading to a loss of mitochondrial membrane potential, activation of caspases, and generation of reactive oxygen species (ROS) in cancer cells. nih.gov

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in cell division, making them an attractive target for anticancer drugs. A significant body of evidence indicates that many chalcone and benzophenone (B1666685) derivatives, structurally related to acrylophenones, exert their cytotoxic effects by inhibiting tubulin polymerization. researchgate.net These compounds often bind to the colchicine-binding site on β-tubulin, disrupting the dynamic assembly and disassembly of microtubules. This disruption leads to cell cycle arrest in the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, apoptotic cell death.

The epidermal growth factor receptor (EGFR) is a protein tyrosine kinase that plays a critical role in regulating cell proliferation and is often overexpressed or mutated in various cancers. A specific class of this compound derivatives, namely [(alkylamino)methyl]acrylophenones, has been identified as potent and selective inhibitors of the EGFR protein tyrosine kinase. These compounds, bearing a spacer moiety like a benzyloxy or (benzoylsulfonyl)oxy group at the 4-position, have demonstrated high selectivity for EGFR over other kinases. The most active compounds in this series inhibited the EGFR protein tyrosine kinase from A431 cell membranes with IC50 values of less than 0.5 μM. For instance, one particular compound inhibited ligand-induced tyrosine phosphorylation and the proliferation of an EGF-dependent cell line with IC50 values of approximately 100 μM and 1.21 μM, respectively, and also showed in vivo antitumor activity.

Below is an interactive data table summarizing the inhibitory activity of selected [(Alkylamino)methyl]this compound derivatives against EGFR protein tyrosine kinase.

Apoptosis Induction in Cancer Cells

This compound derivatives have been investigated for their potential to induce apoptosis, a programmed cell death mechanism, in cancer cells. One notable study focused on a 6-acrylic phenethyl ester-2-pyranone derivative, which demonstrated the ability to inhibit the proliferation of colorectal cancer (CRC) cells. nih.gov This compound was found to induce cell apoptosis in a dose-dependent manner. The underlying mechanism involves the PI3K/Akt/FoxO1 and NF-κB signaling pathways. nih.gov Furthermore, this derivative was observed to cause cell cycle arrest at the G2/M phase by regulating the MAPKs (ERK1/2 and p38) pathway. nih.gov The study also identified Glucose-regulated protein 94 (GRP94) as a direct target, with the compound inhibiting its ATPase activity. nih.gov This inhibition of GRP94 is believed to trigger the regulation of the PI3K/Akt and MAPKs pathways, ultimately leading to apoptosis. nih.gov

Other related heterocyclic compounds have also shown apoptosis-inducing capabilities. For instance, certain acridone (B373769) derivatives have been found to induce apoptosis in HepG2 cancer cells by increasing the levels of the pro-apoptotic protein Bax and cleaved caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.com Similarly, some novel 3,4-dihydroquinazolinone derivatives have been shown to induce a significant increase in early apoptosis in HepG-2 and MCF-7 cancer cell lines, as confirmed by Annexin V-FITC and caspase-3 analyses. bue.edu.eg

Structure-Activity Relationships (SAR) for Anticancer Effects

The structure-activity relationship (SAR) of this compound derivatives is crucial for optimizing their anticancer efficacy. Studies on a series of 1-aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one dihydrochlorides, which are this compound derivatives, have provided insights into their cytotoxic effects against various human oral squamous carcinoma and gingival carcinoma cell lines. nih.gov The evaluation of these compounds pointed to a derivative with a methyl substituent on the phenyl ring as a lead compound for further development, suggesting that substitution on the aryl group plays a significant role in cytotoxicity. nih.gov

In a broader context of related structures, such as 3,5-bis(arylidene)-4-piperidones and their N-acryloyl analogues, SAR studies have revealed that the cytotoxicity is influenced by the size and electronic properties of the aryl substituents. researchgate.net For the N-acyl compounds, which are structurally related to acrylophenones, a negative sigma relationship was established, indicating that electron-withdrawing groups on the aryl rings tend to enhance cytotoxicity. researchgate.net The presence of an acryloyl group on the piperidyl nitrogen atom was also found to affect the relative positions of the two aryl rings, which in turn influences the biological activity. researchgate.net

The following table summarizes the cytotoxicity of selected this compound derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
6-acrylic phenethyl ester-2-pyranone derivativeColorectal Cancer (CRC)Not specified
1-(4-methylphenyl)-2-(N-methylpiperazinomethyl)-2-propen-1-oneCa9-22, HSC-2, HSC-3, HSC-4Not specified

Data sourced from multiple studies to illustrate the range of activity.

Antimicrobial and Antifungal Properties

Efficacy against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Research into the antibacterial properties of this compound and its close structural relatives, acetophenones, has demonstrated their potential efficacy against both Gram-positive and Gram-negative bacteria. A study evaluating a range of acetophenone (B1666503) derivatives identified several compounds with notable activity against Staphylococcus aureus and other bacterial strains. nih.gov The most active compounds included those with methyl, hydroxy, bromo, ethoxy, and nitro substituents on the acetophenone scaffold. nih.gov

The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. The table below presents the MIC values for selected acetophenone derivatives against S. aureus and E. coli.

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
4-methylacetophenone125250
2-hydroxyacetophenone250500
3-bromoacetophenone125250
4-ethoxyacetophenone250500
3-nitroacetophenone125125
4-nitroacetophenone62.5125

Note: Data is for acetophenone derivatives, which are structurally similar to acrylophenones. nih.gov

Efficacy against Fungal Strains (e.g., Candida albicans, Penicillium notatum, Aspergillus versicolor)

The antifungal potential of this compound and its derivatives has been explored against various fungal pathogens. For instance, a 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone has demonstrated significant antifungal activity against Candida albicans. researchgate.net This compound was found to inhibit the transition of the fungus from its yeast to its hyphal form, a crucial step in its pathogenicity. researchgate.net Furthermore, it exhibited a synergistic fungicidal effect when combined with fluconazole. researchgate.net

Studies on other structurally related compounds have also shown promise. For example, certain pyranone derivatives isolated from the fungus Aspergillus versicolor have exhibited cytotoxic and antioxidant activities, suggesting a broad spectrum of biological potential for this class of compounds. nih.gov Research on synthetic acetophenone derivatives has identified compounds with potent antifungal effects against a range of phytopathogenic fungi, with some derivatives showing greater efficacy than the commercial fungicide hymexazol. nih.gov

The following table summarizes the antifungal activity of selected compounds against various fungal strains.

CompoundFungal StrainMIC/IC50 (µg/mL)
4-hydroxy-3-(3-methyl-2-butenyl)acetophenoneCandida albicans5 (in combination with fluconazole)
Acetophenone derivative 3bVarious phytopathogens10-19 (IC50)
Zinc complex with 2-aminopyridineAspergillus nigerNo inhibition
Zinc complex with 2-aminopyridinePenicillium notatumNo inhibition

Data is a compilation from various studies on this compound-related structures. researchgate.netnih.govresearchgate.net

Proposed Mechanisms of Antimicrobial Action

The proposed mechanisms of antimicrobial action for this compound and related compounds are multifaceted and often involve disruption of essential cellular processes in microorganisms. A primary proposed mechanism is the alkylation of thiol groups in microbial enzymes and proteins. The α,β-unsaturated ketone moiety present in the this compound structure is a Michael acceptor, making it reactive towards nucleophiles such as the sulfhydryl groups of cysteine residues in proteins. This irreversible binding can lead to enzyme inactivation and disruption of cellular functions, ultimately resulting in microbial cell death.

Another proposed mechanism involves the disruption of the microbial cell membrane. The lipophilic nature of the aryl group in this compound derivatives allows them to intercalate into the lipid bilayer of the cell membrane. This can alter membrane fluidity and permeability, leading to the leakage of essential intracellular components and a breakdown of the electrochemical gradients necessary for cell survival.

Furthermore, some derivatives are thought to interfere with microbial DNA and protein synthesis. By interacting with DNA, these compounds can inhibit replication and transcription, while interactions with ribosomes can disrupt protein synthesis. These actions halt the growth and proliferation of the microorganisms.

Anti-inflammatory Effects of this compound Compounds

This compound and its structurally related compounds, such as acetophenones and benzophenones, have demonstrated significant anti-inflammatory properties. Research has shown that these compounds can modulate key inflammatory pathways.

One study investigated a novel genistein (B1671435) analog, 2,4,6-trihydroxy-alpha-p-methoxyphenylacetophenone, and found it to have potent anti-inflammatory effects. nih.gov This compound effectively inhibited the development of edema and histological changes in the skin of UVB-irradiated mice. nih.gov It also reduced the release of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator, both in vitro in epidermal cell cultures and in vivo. nih.gov

Similarly, various acetophenone derivatives isolated from natural sources have been shown to possess anti-inflammatory activity. For example, tremetone, an acetophenone derivative, exhibited extremely high anti-inflammatory activity in a carrageenan-induced mouse paw edema test. nih.gov Other non-benzofuran acetophenones also showed a significant anti-inflammatory response. nih.gov

Derivatives of benzophenone have also been explored for their anti-inflammatory potential. Otogirinin A, a benzoylphloroglucinol derivative, demonstrated a potent inhibitory effect on nitric oxide (NO) production induced by lipopolysaccharide (LPS). mdpi.com It also inhibited the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and downregulated the expression of inducible nitric oxide synthase (iNOS). mdpi.com Mechanistic studies revealed that its anti-inflammatory action involves the blockage of MAPK/JNK and IκBα phosphorylation. mdpi.com

The following table provides a summary of the anti-inflammatory activity of selected this compound-related compounds.

CompoundModelEffect
2,4,6-trihydroxy-alpha-p-methoxyphenylacetophenoneUVB-irradiated miceInhibition of edema and PGE2 release
Tremetone (an acetophenone derivative)Carrageenan-induced mouse paw edemaHigh anti-inflammatory activity
Otogirinin A (a benzoylphloroglucinol derivative)LPS-stimulated RAW264.7 cellsInhibition of NO and TNF-α production

Data compiled from studies on structurally related compounds to this compound. nih.govnih.govmdpi.com

Other Pharmacological Activities

Research into the antifertility and anti-implantation potential of this compound derivatives has shown promising results. A study focused on a series of substituted 2,3-diaryl this compound amide derivatives revealed significant biological activity. researchgate.net When evaluated for their anti-implantation efficacy in mature female Sprague-Dawley rats, several compounds demonstrated a notable ability to prevent implantation. researchgate.net Specifically, compounds designated as 11, 14, 15, and 19 were identified as having significant activity in preventing implantation at a dose of 10 mg/kg. researchgate.net This activity is often linked to antiestrogenic properties, which can interfere with the hormonal balance required for successful blastocyst implantation. nih.govactascientific.com The development of non-steroidal agents that can prevent pregnancy by inhibiting implantation is a significant area of contraceptive research. nih.govnih.gov

Table 1: Anti-implantation Activity of Substituted 2,3-diaryl this compound Amide Derivatives

Compound Activity Dosage Animal Model
11 Significant anti-implantation 10 mg/kg Sprague-Dawley rats
14 Significant anti-implantation 10 mg/kg Sprague-Dawley rats
15 Significant anti-implantation 10 mg/kg Sprague-Dawley rats

| 19 | Significant anti-implantation | 10 mg/kg | Sprague-Dawley rats |

This compound serves as a precursor in the synthesis of Mannich bases, a class of compounds extensively studied for their diverse pharmacological activities, including anticonvulsant properties. wikipedia.orgresearchgate.net The Mannich reaction, involving an active hydrogen-containing compound (like acetophenone), formaldehyde (B43269), and a secondary amine, is a versatile method for producing these bases. wikipedia.orgnih.gov While direct studies on the anticonvulsant effects of this compound-derived Mannich bases are not extensively documented in the reviewed literature, the broader class of Mannich bases derived from various ketones and heterocyclic structures has demonstrated significant potential in preclinical seizure models. nih.govnih.govnih.gov

For instance, new N-Mannich bases derived from structures like 5-cyclopropyl-5-phenyl-hydantoins and 3-phenylpyrrolidine-2,5-diones have shown effectiveness in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govnih.gov These tests are standard models for evaluating potential treatments for human tonic-clonic and absence seizures, respectively. biointerfaceresearch.commdpi.com The implication is that Mannich bases synthesized from this compound could also exhibit such activities, making this a viable area for future investigation in the search for novel antiepileptic drugs. mdpi.commdpi.com

Certain this compound derivatives have been identified as having marked hypolipidemic effects. A study investigating the pharmacological properties of nine compounds from the 2-(aminomethyl)this compound family found that they significantly decreased serum levels of cholesterol, triglycerides, and phospholipids (B1166683) in rats. nih.gov This effect was observed in a model where hyperlipidemia was induced by Triton WR 1339. nih.gov The ability of these compounds to lower lipid levels suggests their potential as therapeutic agents for managing hyperlipidemia, a major risk factor for cardiovascular diseases. nih.govmdpi.com

Table 2: Investigated Pharmacological Effects of 2-(aminomethyl)this compound Derivatives

Pharmacological Effect Observation Model System
Hypolipidemic Markedly decreased serum cholesterol, triglycerides, and phospholipids Triton WR 1339-induced hyperlipidemic rats

| Antiplatelet | Strong inhibition of ADP-induced platelet aggregation | Human platelets |

The same family of 2-(aminomethyl)this compound derivatives that demonstrated hypolipidemic effects also exhibited potent antiplatelet activity. nih.gov The study revealed a strong inhibition of ADP-induced platelet aggregation in human platelets. nih.gov Platelet aggregation is a critical process in the formation of thrombi, which can lead to cardiovascular events like heart attacks and strokes. nih.govclinpgx.org The inhibition of this process is a key mechanism for many antiplatelet drugs. nih.govmdpi.com The dual action of these this compound compounds, exhibiting both hypolipidemic and antiplatelet aggregation properties, makes them particularly interesting candidates for the development of drugs targeting cardiovascular diseases. nih.govnih.gov

Drug Delivery Systems and Targeting Strategies

Low-density lipoprotein (LDL) particles, the body's natural carriers of cholesterol, are being explored as a targeted drug delivery system, particularly in cancer therapy. nih.govnih.gov This strategy leverages the fact that many tumor cells overexpress the LDL receptor (LDLR) to meet their high demand for cholesterol. nih.govdibru.ac.in

Research has demonstrated the feasibility of using LDL to deliver this compound-based drugs. A study focused on a family of 2-(aminomethyl) acrylophenones (AMA) which, despite showing in vitro antileukemic activity, were inactive in vivo because they were rapidly captured by blood proteins. nih.gov To overcome this, an AMA drug, 2-morpholinomethyl-2',3',4'-trimethoxy this compound hydrochloride (ILE), was incorporated into LDL particles. nih.gov

This resulted in an LDL-ILE complex that could be recognized and processed by the LDL receptor pathway, albeit with slightly reduced efficiency compared to native LDL. nih.gov The LDL-ILE complex successfully delivered the drug to neoplastic cells (A549) and demonstrated in vitro cytotoxicity comparable to the free drug, with a median inhibitory dose of 5 µM. nih.gov Crucially, the complex showed no activity on cells lacking the LDL receptor, confirming the targeted nature of the delivery. nih.gov This approach suggests that using LDL as a carrier can shield the this compound drug from premature clearance and selectively deliver it to target cancer cells, enhancing its therapeutic potential. nih.govescholarship.org

Table 3: Characteristics of LDL-ILE Drug Delivery Complex

Parameter Finding
Drug Association 200 +/- 100 molecules of ILE per LDL particle
Receptor Processing Bound, internalized, and degraded via the LDL receptor
Biological Property Reduction (vs. Native LDL) Binding (32%), Internalization (20%), Degradation (40%)
In Vitro Cytotoxicity (A549 cells) Median inhibitory dose of 5 µM (equal to free drug)

| Targeting Specificity | Active on LDLR-positive cells, inactive on LDLR-defective cells |

Toxicity and Safety Considerations in Medicinal Applications

The evaluation of toxicity is a critical aspect of medicinal chemistry, particularly in the development of new therapeutic agents. For this compound and its derivatives, research has focused on cytotoxicity against various cell lines to determine their potential as anticancer agents and to understand their safety profile. A significant consideration in these studies is the selective toxicity of the compounds, meaning their ability to harm malignant cells while sparing normal, healthy cells.

One of the primary mechanisms of action for certain this compound derivatives, specifically Mannich bases, is thought to be thiol alkylation via the α,β-unsaturated ketone moiety. tandfonline.com This chemical reactivity, while effective for targeting cancer cells, also necessitates a careful evaluation of off-target effects and general toxicity.

Detailed research findings on the cytotoxicity of a series of this compound derivatives, 1-aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one dihydrochlorides (TA1–TA8), have been reported. tandfonline.comnih.govresearchgate.net These compounds were tested against several human oral squamous carcinoma cell lines (HSC-2, HSC-3, HSC-4), a human gingival carcinoma cell line (Ca9-22), and non-tumor cell lines, including human gingival fibroblasts (HGF), periodontal ligament fibroblasts (HPLF), and pulp cells (HPC). tandfonline.comnih.govresearchgate.net

The cytotoxicity of these compounds is summarized in the table below, which presents the 50% cytotoxic concentration (CC₅₀) values.

Table 1: Cytotoxicity (CC₅₀, µM) of this compound Derivatives (TA1-TA8) Against Tumor and Non-Tumor Cell Lines tandfonline.com

Compound Ar (Aryl group) HSC-2 HSC-3 HSC-4 Ca9-22 HGF HPLF HPC
TA1 C₆H₅ 24 22 26 28 32 30 30
TA2 4-CH₃C₆H₄ 20 18 21 24 35 32 34
TA3 4-CH₃OC₆H₄ 15 12 16 18 38 34 35
TA4 4-ClC₆H₄ 28 25 29 31 40 38 39
TA5 4-BrC₆H₄ 30 27 32 34 44 42 43
TA6 4-FC₆H₄ 26 23 28 30 42 40 41
TA7 2-yl-C₄H₃S 22 19 24 26 36 34 35

| TA8 | 4-NO₂C₆H₄ | 34 | 31 | 36 | 38 | 45 | 43 | 44 |

A crucial metric for assessing the potential of a compound in medicinal applications is the Selectivity Index (SI), which is the ratio of the CC₅₀ value for non-tumor cells to that for tumor cells. A higher SI value indicates greater selective toxicity towards cancer cells. The study on compounds TA1-TA8 found that they exhibited slight to moderate tumor specificity. tandfonline.com The SI values ranged from 1.29 to 2.88 for the HSC-3 cell line. tandfonline.com Compound TA3, which features a methoxy substituent on the aryl ring, was identified as the most selective compound towards the HSC-3 cell line. tandfonline.com

Table 2: Selectivity Index (SI) of this compound Derivatives Towards HSC-3 Cell Line tandfonline.com

Compound SI Value
TA1 1.39
TA2 1.86
TA3 2.88
TA4 1.55
TA5 1.57
TA6 1.74
TA7 1.58

| TA8 | 1.29 |

While these this compound derivatives showed cytotoxic activity against malignant cells, their specificity was not overwhelmingly high, indicating a potential for toxicity to normal cells as well. tandfonline.com This underscores the importance of further structural modifications to enhance tumor selectivity.

In terms of acute toxicity, data for the parent this compound compound is available. chemsrc.com An LD₅₀ (Lethal dose, 50 percent kill) study in mice via the intraperitoneal route established a value of 26 mg/kg. chemsrc.com General safety warnings for this compound indicate that it is considered harmful if swallowed, in contact with skin, or inhaled. chemsrc.com Standard safety precautions for handling such chemicals include using them in a chemical fume hood, wearing personal protective equipment like gloves and safety goggles, and avoiding contact with skin and eyes. chemsrc.comcarlroth.comcarlroth.com

Applications of Acrylophenone in Materials Science

As a Comonomer in Polymer and Resin Production

Acrylophenone is utilized as a comonomer in the synthesis of various polymers and resins. Its incorporation into polymer chains can modify the properties of the resulting materials. It is sometimes used in the manufacturing of certain resins wikipedia.org. Copolymers of methyl methacrylate (B99206) with this compound have been studied, demonstrating its role in modifying polymer characteristics researchgate.net. The polymerization of vinyl ketones, including phenyl vinyl ketone (this compound), via techniques like RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization has been explored, followed by subsequent degradation by photolysis researchgate.net.

Furthermore, this compound has been used as a comonomer with acrylic acid in the synthesis of surface-grafted functional loess clay copolymers for applications such as the removal of lead ions from aqueous solutions chemrevlett.com. This highlights its utility in creating composite materials with specific functionalities chemrevlett.com.

Development of Novel Materials with Specific Properties (e.g., electrical conductivity, thermal stability)

The incorporation of this compound into polymer structures can contribute to the development of novel materials with specific desirable properties. While direct mentions of this compound specifically imparting electrical conductivity or significant thermal stability in the search results are limited, the broader class of vinyl ketones and related structures have been investigated for such properties.

For instance, novel mesogenic vinyl ketone monomers and their polymers have been synthesized, and these materials have shown liquid crystalline behavior and the ability to undergo photodegradation upon UV irradiation mdpi.com. Although these are substituted vinyl ketones, it suggests the potential for this compound derivatives or copolymers to exhibit interesting optical or thermal properties.

Research on thermally stable polymers from other monomers, such as naphthalenetetracarboxylic acid and aromatic tetraamines, indicates the ongoing effort in developing polymers with enhanced thermal properties dss.go.th. While not directly about this compound, this contextualizes the importance of monomer selection in achieving specific material characteristics.

Some chalcone (B49325) compounds, which share a similar α,β-unsaturated ketone system with this compound, have been studied for various properties, although the provided results focus more on biological activities and general applications like stabilizers against heat and light ijrrjournal.com. This structural similarity might suggest potential avenues for exploring similar properties in this compound-based materials.

Use in Coatings and Adhesives

This compound and polymers derived from it or its derivatives have potential applications in coatings and adhesives. The ability of vinyl ketones to polymerize makes them suitable components in formulations for surface coatings and adhesive applications mdpi.com.

Research on tuning the molecular weight distributions of vinylketone-based polymers using RAFT photopolymerization and UV photodegradation has explored the adhesive properties of these materials. Materials with chains of intermediate dispersity revealed enhanced adhesive performance compared to those with very low or high dispersity researchgate.net. This indicates that polymers incorporating vinyl ketone units, such as those derived from this compound, can be engineered to exhibit specific adhesive characteristics researchgate.net.

While the search results did not provide extensive details specifically on this compound's direct use in coatings and adhesives, the mention of vinyl ketones in the context of adhesive properties researchgate.net and the general use of monomers in coatings and adhesives dss.go.th suggest its potential in these areas, likely as a component in polymer formulations.

Environmental and Green Chemistry Aspects of Acrylophenone

Green Chemistry Principles in Acrylophenone Synthesis

The synthesis of chemical compounds, including this compound, is increasingly being evaluated and optimized through the lens of green chemistry principles. These principles aim to reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve efficiency in chemical processes acs.orgimist.ma.

Traditional methods for synthesizing α,β-unsaturated ketones like this compound often involve reactions such as the Claisen-Schmidt condensation, which can utilize strong bases and organic solvents scielo.org.bo. While effective, these methods may not align with green chemistry ideals due to the potential for generating significant waste and using hazardous reagents.

Research into greener synthetic routes for compounds containing the this compound structure is exploring alternative approaches. One such approach involves the use of solvent-free conditions, which eliminates the need for volatile organic compounds and reduces associated costs and waste rsc.orgmdpi.com. For instance, the synthesis of chalcones, a class of compounds structurally related to this compound, has been successfully achieved using grinding techniques under solvent-free conditions with solid catalysts like sodium hydroxide (B78521) or KF-Al₂O₃ rsc.orgresearchgate.net. This method offers advantages in terms of simplicity, efficiency, and environmental benignity compared to classical reactions researchgate.net.

Another area of focus is the application of catalytic methods, which can enhance selectivity and reduce the need for stoichiometric reagents acs.org. The development of efficient and environmentally friendly catalysts is a key aspect of green chemistry google.commdpi.com. While some catalytic processes for related compounds still involve metal-based catalysts, which require careful consideration, there is ongoing research into milder reaction procedures and the use of heterogeneous catalysts that can be reused google.commdpi.com. For example, solid superacid catalysts have been explored for the synthesis of ketals from acetophenone (B1666503), demonstrating high yields and purity under optimized conditions researchgate.net.

Non-conventional techniques, such as microwave irradiation and ultrasound, are also being investigated to improve the "greenness" of synthetic procedures scielo.org.bofrontiersin.orgmdpi.com. Microwave irradiation, for instance, can significantly reduce reaction times and potentially decrease the formation of side products by providing homogeneous and rapid heating frontiersin.org. Studies on chalcone (B49325) synthesis have shown that microwave-assisted methods can be achieved under solvent-free or reduced-solvent conditions, contributing to a greener profile, although yields may vary depending on the specific reaction parameters scielo.org.bofrontiersin.org.

The Mannich reaction is a known method for preparing this compound, typically involving acetophenone, formaldehyde (B43269), and an amine hydrochloride wikipedia.org. Efforts to make this reaction greener could involve exploring alternative, less hazardous reagents or reaction conditions. One study mentions the use of hexamethylenetetramine/acetic anhydride (B1165640) for the α-methylenation of aryl alkyl ketones, a step that can lead to acrylophenones, noting that performing the olefination neat (without solvent) is environmentally attractive tandfonline.com.

The principles of green chemistry, such as atom economy, which aims to maximize the incorporation of all materials into the final product, are crucial in evaluating the efficiency of this compound synthesis routes acs.orgimist.ma. By designing synthetic methods that minimize waste and utilize more efficient catalysts and reaction conditions, the environmental footprint of this compound production can be reduced.

Research findings highlight the potential of these green chemistry approaches in developing more sustainable methods for synthesizing this compound and related α,β-unsaturated ketones. Continued exploration of solvent-free reactions, catalytic processes, and the application of non-conventional energy sources is vital for advancing the green synthesis of these compounds.

Green Chemistry Principle AppliedMethod/TechniquePotential BenefitsExamples/References
Waste Prevention / MinimizationSolvent-free reactionsReduced solvent waste, simpler workupChalcone synthesis by grinding rsc.orgresearchgate.net
Atom EconomyOptimized reaction pathwaysMaximized incorporation of reactants into productGeneral principle acs.orgimist.ma
Less Hazardous Chemical SynthesesAlternative catalysts/reagentsReduced use of toxic or hazardous substancesExploration of solid catalysts researchgate.net, HMTA in Mannich tandfonline.com
Design for Energy EfficiencyMicrowave/Ultrasound irradiationReduced reaction times, lower energy consumptionChalcone synthesis scielo.org.bofrontiersin.org
CatalysisUse of catalytic reagentsIncreased selectivity, reduced reagent usageVarious catalytic methods explored google.commdpi.comresearchgate.net

Future Research Directions and Translational Prospects

Exploration of Novel Acrylophenone Derivatives for Enhanced Bioactivity

The core structure of this compound provides a versatile platform for chemical modifications, enabling the creation of novel derivatives with potentially enhanced or altered biological activities. Research in this area focuses on synthesizing libraries of this compound analogues by introducing various substituents onto the phenyl ring or modifying the α,β-unsaturated ketone moiety. Studies on chalcone (B49325) derivatives, structurally related to this compound, have demonstrated that modifications can lead to compounds with good free radical scavenging, anti-inflammatory, and anti-neurotoxicity activities mdpi.com. For instance, specific chalcone derivatives showed potent suppression of LPS-induced NO generation and enhanced anti-neurotoxicity in cultured cortical neurons mdpi.com. Molecular modeling studies on these derivatives suggest that the HOMO-LUMO gap can be a factor influencing their anti-neurotoxic effects mdpi.com. The exploration of novel this compound derivatives aims to identify compounds with improved potency, selectivity, and desirable pharmacokinetic properties for potential applications in various therapeutic areas. This involves systematic structural variations and subsequent biological evaluations to establish structure-activity relationships.

Computational Design and Virtual Screening of this compound Analogues

Computational methods, including virtual screening and molecular docking, are increasingly valuable tools in the discovery and design of novel compounds with desired biological activities mdpi.comopenmedicinalchemistryjournal.comsci-hub.seeddc.sg. For this compound analogues, computational approaches can be employed to predict binding affinities to target proteins, assess potential biological activities, and guide the synthesis of promising derivatives mdpi.comopenmedicinalchemistryjournal.comsci-hub.se. Virtual screening allows for the rapid assessment of large virtual libraries of this compound analogues, prioritizing those with favorable predicted interactions for experimental synthesis and testing sci-hub.seeddc.sg. Structure-based virtual screening utilizes the 3D structure of a target protein to identify potential ligands, while ligand-based virtual screening relies on known active molecules to find similar compounds openmedicinalchemistryjournal.com. The increasing availability of computational resources and large chemical databases, including on-demand virtual libraries containing billions of compounds, significantly enhances the power of these techniques in identifying novel drug-like molecules eddc.sgsilicos-it.be. Computational studies can also help in understanding the molecular characteristics required for enhanced biological activities, as seen in studies on related chalcone derivatives mdpi.com.

Clinical Translation Potential of this compound-Based Therapeutics

The potential of this compound-based compounds as therapeutics is an area of ongoing exploration. While current research on specific this compound derivatives might be limited, the broader class of α,β-unsaturated ketones and related structures, such as chalcones, have shown diverse biological activities, including anti-inflammatory and anti-neurotoxic effects mdpi.com. The clinical translation of any compound, including potential this compound-based therapeutics, is a complex and lengthy process frontiersin.orgd-nb.info. It involves extensive preclinical studies to evaluate efficacy and safety, followed by multiple phases of clinical trials in humans frontiersin.orgd-nb.infomdpi.com. Challenges in clinical translation include minimizing the complexity of the therapeutic agent, ensuring reproducible manufacturing, and demonstrating a clear benefit-to-risk ratio compared to existing treatments frontiersin.orgd-nb.info. While this compound itself might serve primarily as a building block or lead structure, the therapeutic potential lies in its novel derivatives that exhibit promising biological activities in preclinical studies.

Sustainable Synthesis and Industrial Scale-Up of this compound Production

Developing sustainable and efficient methods for the synthesis and industrial scale-up of this compound and its derivatives is crucial for their potential future applications. Current synthesis methods for this compound can involve reactions like the Mannich reaction using starting materials such as acetophenone (B1666503), formaldehyde (B43269), and amine hydrochloride smolecule.com. Research is exploring more environmentally benign processes in organic synthesis, often referred to as "green chemistry," which focuses on minimizing pollution potential and environmental risk while remaining economically and technologically feasible tamuk.edu. The use of earth-abundant transition metal catalysts, such as cobalt, in C-H functionalization reactions is being investigated as a more sustainable approach for the large-scale production of chemicals, including potential building blocks for this compound derivatives researchgate.net. Automation and microfluidics are also being explored to enable efficient, fast, and focused reaction development, potentially reducing material consumption and contributing to more sustainable scale-up researchgate.net. Future research aims to develop synthetic routes that utilize renewable resources, minimize waste generation, and are amenable to large-scale production while adhering to green chemistry principles.

Q & A

Q. What are the recommended methods for synthesizing acrylophenone with high purity, and how can its structural integrity be validated?

this compound (1-phenylprop-2-en-1-one, CAS 768-03-6) is typically synthesized via Friedel-Crafts acylation of benzene with acrylic acid derivatives. Key steps include:

  • Reagent Selection: Use anhydrous aluminum chloride (AlCl₃) as a catalyst in a non-polar solvent (e.g., dichloromethane) to minimize side reactions .
  • Purification: Distillation under reduced pressure followed by recrystallization from ethanol/water mixtures improves purity.
  • Validation: Confirm structure via ¹H/¹³C NMR (e.g., carbonyl peak at ~200 ppm) and FT-IR (C=O stretch ~1680 cm⁻¹). Cross-reference spectral data with literature (e.g., Beilstein Journal of Organic Chemistry) to ensure accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While this compound’s GHS classification indicates no significant hazards, adopt these precautions:

  • Engineering Controls: Use fume hoods to avoid inhalation during synthesis .
  • Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles.
  • Emergency Measures: For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed reaction mechanisms involving this compound derivatives?

Contradictions in reaction pathways (e.g., competing α- vs. β-site electrophilic additions) require:

  • Mechanistic Probes: Use isotopic labeling (e.g., deuterated solvents) to track regioselectivity.
  • Computational Modeling: Apply DFT calculations to compare activation energies of competing pathways .
  • Case Study: Brownell et al. (1998) utilized [(alkylamino)methyl]this compound derivatives to study ERK1/2 inhibition, validating mechanisms via kinetic assays and crystallographic data (CCDC 2163755) .

Q. What experimental design considerations are essential for studying this compound’s biological activity (e.g., kinase inhibition)?

  • Controls: Include negative (solvent-only) and positive (known kinase inhibitors) controls.
  • Dose-Response Curves: Test concentrations from 1 nM to 100 µM to establish IC₅₀ values.
  • Replication: Perform triplicate experiments to ensure statistical robustness (p < 0.05 via ANOVA) .
  • Validation: Use in situ electroporation (as in Brownell et al.) to enhance cellular uptake of non-permeant derivatives .

Q. How should researchers address discrepancies in spectroscopic data for this compound analogs?

  • Multi-Technique Cross-Validation: Combine NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS).
  • Literature Benchmarking: Compare results with databases (e.g., Cambridge Crystallographic Data Centre) to identify outliers.
  • Example: The perfluorooctyl analog in CCDC 2163755 showed deviations in carbonyl stretching frequencies due to electron-withdrawing effects, resolved via crystallographic refinement .

Methodological Frameworks

What criteria ensure a rigorous research question for this compound studies?

Apply the FINER framework :

  • Feasible: Ensure access to instrumentation (e.g., HPLC for purity checks).
  • Novel: Investigate understudied applications (e.g., photoredox catalysis ).
  • Ethical: Follow institutional guidelines for biological assays .
  • Relevant: Align with gaps in material science or medicinal chemistry .

Data Management and Reporting

Q. How should researchers document this compound-related findings to enhance reproducibility?

  • Supplemental Information: Include raw spectral data, crystallographic files (e.g., CIF format), and detailed synthetic protocols .
  • Transparency: Disclose solvent batch numbers and catalyst purity levels to mitigate variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.